molecular formula C10H6Cl2N2O2 B1469412 (3,4-dichlorophenyl) imidazole-1-carboxylate CAS No. 1205542-49-9

(3,4-dichlorophenyl) imidazole-1-carboxylate

Cat. No.: B1469412
CAS No.: 1205542-49-9
M. Wt: 257.07 g/mol
InChI Key: UDKFKZHQEOZPSX-UHFFFAOYSA-N
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Description

(3,4-dichlorophenyl) imidazole-1-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid ester group attached to the imidazole ring and a 3,4-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-1-carboxylic acid 3,4-dichloro-phenyl ester typically involves the reaction of imidazole with 3,4-dichlorophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-dichlorophenyl) imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include imidazole-1-carboxylic acid derivatives.

    Reduction: The major products include imidazole-1-methanol derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

(3,4-dichlorophenyl) imidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of imidazole-1-carboxylic acid 3,4-dichloro-phenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazole-1-carboxylic acid phenyl ester
  • Imidazole-1-carboxylic acid 4-chlorophenyl ester
  • Imidazole-1-carboxylic acid 2,4-dichlorophenyl ester

Uniqueness

(3,4-dichlorophenyl) imidazole-1-carboxylate is unique due to the presence of two chlorine atoms at positions 3 and 4 of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(3,4-dichlorophenyl) imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-8-2-1-7(5-9(8)12)16-10(15)14-4-3-13-6-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKFKZHQEOZPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(=O)N2C=CN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5.00 g (30.7 mmol) of 3,4-dichlorophenol in 160 ml of dichloromethane was treated with 6.47 g (39.9 mmol) of 1,1′-carbonyldiimidazol. The reaction was stirred at room temperature over 3.5 h, then partitioned between aq. 0.5 M citric acid and dichloromethane (3×). The organic phase was dried over Na2SO4 evaporated and crystallized from diethyl ether to yield 5.03 g (64%) of the title compound as white crystals. MS: 256.8 (MH+, 2Cl).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-dichlorophenyl) imidazole-1-carboxylate
Reactant of Route 2
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(3,4-dichlorophenyl) imidazole-1-carboxylate

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